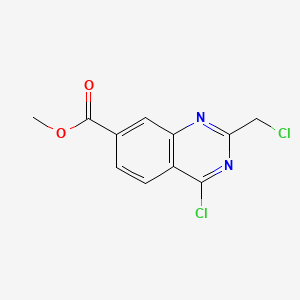
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate typically involves the reaction of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in the presence of a base, followed by cyclization with formamide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline derivatives with different functional groups .
科学研究应用
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-quinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
- 2-Chloro-4-(pyridin-2-yl)quinazoline
Uniqueness
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
生物活性
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a quinazoline ring with various substituents, including a methyl group, chlorine atoms, and a carboxylate group. These functional groups are critical in determining its chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C10H8Cl2N2O2 |
| Molecular Weight | 247.09 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white crystalline solid |
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties, primarily through the inhibition of tyrosine kinases involved in cancer cell signaling pathways. This compound has shown significant promise in this area:
- Mechanism of Action : The compound interacts with specific kinases by binding to their active sites, inhibiting their activity and thereby preventing cancer cell proliferation. This mechanism is crucial for its potential therapeutic effects against various cancers.
-
In Vitro Studies : Research indicates that this compound exhibits potent activity against several cancer cell lines:
- HepG2 (Liver Cancer) : IC50 values around 18.79 µM/L.
- MCF-7 (Breast Cancer) : IC50 values around 20.98 µM/L.
- HCT-116 (Colorectal Cancer) : Demonstrated significant growth inhibition in cell viability assays.
- Case Studies : In a study involving various quinazoline derivatives, this compound was highlighted for its superior inhibitory effects compared to other similar compounds, indicating its potential as a lead compound in drug development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity:
- Broad-Spectrum Efficacy : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Mechanism of Action : Its antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism.
Other Biological Activities
Research has also indicated that this compound may possess additional biological activities:
- Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Antiviral Potential : Preliminary investigations have indicated that this compound could inhibit viral replication in certain models, warranting further exploration into its antiviral mechanisms.
属性
分子式 |
C11H8Cl2N2O2 |
|---|---|
分子量 |
271.10 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-7-8(4-6)14-9(5-12)15-10(7)13/h2-4H,5H2,1H3 |
InChI 键 |
FWUKUOWCDLVQRP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















